molecular formula C19H13Cl B13153040 9-Chloro-9-phenyl-9H-fluorene CAS No. 25022-99-5

9-Chloro-9-phenyl-9H-fluorene

Cat. No.: B13153040
CAS No.: 25022-99-5
M. Wt: 276.8 g/mol
InChI Key: QXLCNJYOTOPRLN-UHFFFAOYSA-N
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Description

9-Chloro-9-phenyl-9H-fluorene (CAS 25022-99-5) is an organochlorine compound with the molecular formula C₁₉H₁₃Cl and a molecular weight of 276.76 g/mol . This fluorene derivative serves as a critical intermediate in fundamental organic and mechanistic chemistry research. Its primary research application is in the study of substituent effects on reaction mechanisms, particularly the hydrolysis kinetics of 9-chloro-9-phenylfluorenes, which provides valuable insights into carbocation stability and reaction pathways . As a functionalized fluorene, this compound belongs to a class of scaffolds with significant potential in materials science. Fluorene-based frameworks are extensively investigated for developing advanced optoelectronic materials due to their tunable photophysical and electrochemical properties . Researchers utilize such building blocks in the creation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . The structure of this compound, featuring a chloro group at the 9-position, makes it a versatile precursor for further chemical modifications, enabling the synthesis of more complex molecular architectures. Please note: This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the buyer to ensure proper handling and to determine the product's suitability for their specific research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-chloro-9-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLCNJYOTOPRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325053
Record name NSC408416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25022-99-5
Record name NSC408416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC408416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation Followed by Chlorination

This two-step approach utilizes Friedel-Crafts chemistry to introduce the phenyl group, followed by chlorination.

Step 1: Synthesis of 9-Phenylfluorene

  • Reagents : Fluorene derivative (1a), FeCl₃ (catalyst), nitromethane (solvent).
  • Conditions : Room temperature, 5 minutes.
  • Yield : 96%.
  • Mechanism : FeCl₃ facilitates electrophilic aromatic substitution, forming the C–C bond at the 9-position.

Step 2: Chlorination

  • Reagents : Chlorinating agents (e.g., Cl₂, SOCl₂, or PCl₅).
  • Hypothesized Pathway :
    • Direct electrophilic chlorination at the 9-position.
    • Use of phase-transfer catalysts (e.g., tetraalkylammonium hydroxides) to enhance reactivity in biphasic systems.

Key Data :

Parameter Value Source
Intermediate (9-Phenylfluorene) CAS 789-24-2
Target Compound CAS 25022-99-5

Palladium-Catalyzed Coupling Reactions

Modern methodologies employ transition-metal catalysis for tandem functionalization.

Example Protocol :

  • Substrates : 2-Iodobiphenyls, α-diazocarbonyl compounds.
  • Catalyst : Pd(OAc)₂, Cs₂CO₃ (base), TBAI (additive).
  • Conditions : Toluene solvent, 110°C, 16 hours.
  • Post-Functionalization :
    • Chlorination via LiAlH₄ reduction followed by treatment with Cl₂ gas.

Performance Metrics :

Parameter Value Source
Yield (Coupling Step) 53–76%
Purity Silica gel chromatography (hexane/ethyl acetate)

Direct Chloro-Arylative Cyclization

A one-pot strategy combining cyclization and functionalization.

Reagents :

  • Fluorenone, chlorinating agent (e.g., SOCl₂), aryl Grignard reagent.
  • Mechanism : Concurrent ketone chlorination and aryl nucleophilic addition.

Optimization Challenges :

  • Competing side reactions (e.g., over-chlorination).
  • Requires strict stoichiometric control.

Critical Comparison of Methods

Method Yield Range Complexity Scalability
Friedel-Crafts + Chlorination 70–96% Moderate High
Dichlorofluorene Route Not reported High Moderate
Pd-Catalyzed Coupling 53–76% High Low
Direct Cyclization 60–75% (est.) Moderate Moderate

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-9-phenyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane (CH2Cl2), and catalysts like triethylamine (Et3N).

    Oxidation: Oxidizing agents like KMnO4 or CrO3, solvents such as acetone or acetic acid.

    Reduction: Reducing agents like LiAlH4, solvents such as tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Chemistry: 9-Chloro-9-phenyl-9H-fluorene is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biology and Medicine: Research has shown that fluorene derivatives, including this compound, exhibit biological activities such as anti-inflammatory and antimicrobial properties. These compounds are being investigated for their potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 9-Chloro-9-phenyl-9H-fluorene in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to anti-inflammatory effects. The compound’s ability to interact with cellular membranes and proteins also contributes to its antimicrobial properties .

Comparison with Similar Compounds

Research Findings and Trends

  • Crystallography: this compound’s non-planar structure (71.97° dihedral angle) contrasts with planar derivatives like 9-phenylfluorene, impacting solid-state packing and optoelectronic performance .
  • Synthetic Utility : Chloro-substituted derivatives are preferred over bromo analogs for cost-sensitive applications, though bromo variants offer higher reactivity .
  • Emerging Applications : Silicon- and iodine-substituted fluorenes are gaining traction in OLEDs and spintronics due to their unique electronic properties .

Biological Activity

9-Chloro-9-phenyl-9H-fluorene (C19H13Cl) is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its unique electronic properties. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor interactions, which may have implications in medicinal chemistry and therapeutic applications.

Molecular Structure:

  • Molecular Formula: C19H13Cl
  • Molecular Weight: 292.76 g/mol
  • IUPAC Name: this compound

Physical Properties:

PropertyValue
Melting Point85–87 °C
Boiling Point360 °C
Solubility in WaterInsoluble

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that the chlorine substituent enhances the compound's lipophilicity, facilitating its membrane permeability and interaction with cellular receptors and enzymes.

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which may be relevant in cancer therapy.
  • Receptor Binding: It may interact with specific receptors involved in cellular signaling pathways, influencing various biological processes.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells through caspase activation pathways.

Case Study:
A study evaluated the cytotoxicity of this compound on the MCF-7 breast cancer cell line. The results indicated a dose-dependent increase in cell death, with significant reductions in cell viability observed at concentrations above 10 µM.

Antioxidant Properties

In addition to its anticancer potential, the compound has been investigated for its antioxidant properties. It has been found to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other fluorene derivatives:

CompoundBiological ActivityMechanism of Action
9-FluorenoneModerate cytotoxicityInhibits topoisomerase
9-Bromo-9-phenyl-9H-fluoreneLow cytotoxicityWeak enzyme inhibitor
This compoundHigh cytotoxicityInduces apoptosis via caspase activation

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